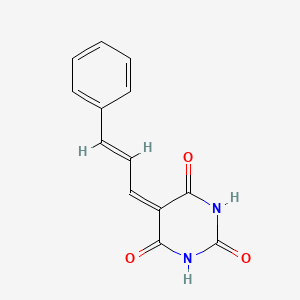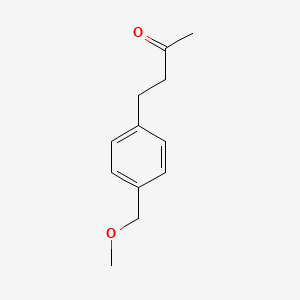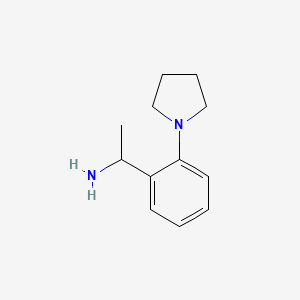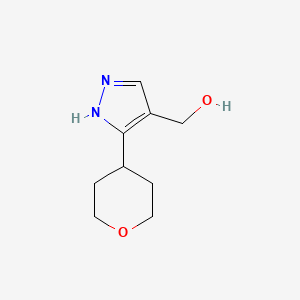
1-(2-Fluoro-4-tri-fluoromethylphenyl)-1-formylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoro-4-tri-fluoromethylphenyl)-1-formylcyclopropane is an organic compound characterized by the presence of a cyclopropane ring substituted with a formyl group and a phenyl ring bearing fluoro and trifluoromethyl substituents
準備方法
The synthesis of 1-(2-Fluoro-4-tri-fluoromethylphenyl)-1-formylcyclopropane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-4-trifluoromethylbenzene and cyclopropane derivatives.
Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the starting materials and facilitate the formation of the cyclopropane ring.
Cyclopropanation: The key step in the synthesis is the cyclopropanation reaction, where the deprotonated starting materials react to form the cyclopropane ring. This step may require the use of transition metal catalysts, such as rhodium or copper complexes, to enhance the reaction efficiency.
Formylation: The final step involves the introduction of the formyl group to the cyclopropane ring. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide and phosphorus oxychloride.
化学反応の分析
1-(2-Fluoro-4-tri-fluoromethylphenyl)-1-formylcyclopropane undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the fluoro or trifluoromethyl groups are replaced by other functional groups. Reagents such as nucleophiles (e.g., amines, thiols) are commonly used in these reactions.
Addition: The cyclopropane ring can undergo addition reactions with various electrophiles, leading to ring-opening and formation of new carbon-carbon or carbon-heteroatom bonds.
科学的研究の応用
1-(2-Fluoro-4-tri-fluoromethylphenyl)-1-formylcyclopropane has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules with potential pharmaceutical or agrochemical applications.
Biology: In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropane-containing substrates.
Medicine: The compound’s unique structural features make it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of specialty chemicals, such as fluorinated polymers or advanced materials.
作用機序
The mechanism of action of 1-(2-Fluoro-4-tri-fluoromethylphenyl)-1-formylcyclopropane involves its interaction with specific molecular targets and pathways. The compound’s formyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, leading to modulation of biological activity.
類似化合物との比較
1-(2-Fluoro-4-tri-fluoromethylphenyl)-1-formylcyclopropane can be compared with similar compounds, such as:
3-{[2-Fluoro-4-(trifluoromethyl)phenyl]sulfanyl}propanoic acid: This compound shares the fluoro and trifluoromethyl substituents but differs in the presence of a sulfanyl group and a propanoic acid moiety.
2-{[2-Fluoro-4-(trifluoromethyl)phenyl]ethynyl}-1,3-dimethylbenzene: This compound features an ethynyl linkage and dimethyl substitution on the benzene ring.
5-Chloro-1-{1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl}-4-methoxy-1H-pyrazole: This compound includes a pyrazole ring and additional chloro and methoxy substituents.
特性
CAS番号 |
155598-01-9 |
|---|---|
分子式 |
C11H8F4O |
分子量 |
232.17 g/mol |
IUPAC名 |
1-[2-fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H8F4O/c12-9-5-7(11(13,14)15)1-2-8(9)10(6-16)3-4-10/h1-2,5-6H,3-4H2 |
InChIキー |
BRAPKQJMJZTYFH-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C=O)C2=C(C=C(C=C2)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B13584290.png)




![Spiro[3.6]decan-2-amine](/img/structure/B13584330.png)

